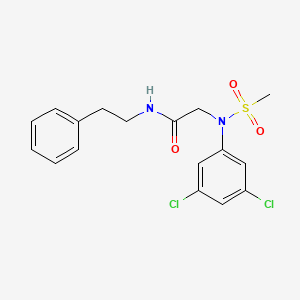
N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide
Overview
Description
N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide, also known as DCP-ME, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DCP-ME is a type of glycine transporter 1 (GlyT1) inhibitor that has been found to have several biochemical and physiological effects.
Mechanism of Action
N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide works by inhibiting the reuptake of glycine, which is an important neurotransmitter in the brain. Glycine is involved in several physiological processes such as memory, learning, and cognition. By inhibiting the reuptake of glycine, N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide increases the concentration of glycine in the synaptic cleft, leading to an enhancement of neurotransmission.
Biochemical and Physiological Effects:
N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide has several biochemical and physiological effects. It has been found to increase the concentration of glycine in the brain, leading to an enhancement of neurotransmission. N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide has also been found to increase the concentration of glutamate, another important neurotransmitter in the brain. This increase in glutamate concentration has been linked to an improvement in cognitive function.
Advantages and Limitations for Lab Experiments
N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide has several advantages for lab experiments. It is a potent and selective inhibitor of GlyT1, making it a valuable tool for studying the role of glycine in the brain. N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide has also been found to have a good safety profile, making it a potential candidate for clinical trials.
However, there are also some limitations to using N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide in lab experiments. N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide has a short half-life, which can make it difficult to maintain a consistent concentration in the brain. Additionally, N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide has been found to have a low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide. One potential direction is to investigate its potential therapeutic applications in the treatment of neurological disorders such as schizophrenia, depression, and anxiety. Another direction is to study the effect of N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide on cognitive function and memory. Additionally, there is a need for further research to optimize the pharmacokinetic properties of N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide, such as its half-life and bioavailability, to improve its effectiveness in vivo.
Conclusion:
In conclusion, N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a potent and selective inhibitor of GlyT1, which has several biochemical and physiological effects. While there are some limitations to using N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide in lab experiments, there are several future directions for the study of this compound. With further research, N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide has the potential to become a valuable tool for the treatment of neurological disorders and the enhancement of cognitive function.
Synthesis Methods
N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide can be synthesized using a simple two-step process. The first step involves the reaction of 3,5-dichloroaniline with methylsulfonyl chloride to form 3,5-dichloro-N-methylsulfonylaniline. In the second step, 3,5-dichloro-N-methylsulfonylaniline is reacted with 2-phenylethylamine and glycine to form N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide.
Scientific Research Applications
N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide has been extensively studied for its potential therapeutic applications. It has been found to have a positive effect on several neurological disorders such as schizophrenia, depression, and anxiety. N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide has also been found to have an analgesic effect, making it a potential candidate for pain management.
properties
IUPAC Name |
2-(3,5-dichloro-N-methylsulfonylanilino)-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O3S/c1-25(23,24)21(16-10-14(18)9-15(19)11-16)12-17(22)20-8-7-13-5-3-2-4-6-13/h2-6,9-11H,7-8,12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVPOHPPYSHXPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCCC1=CC=CC=C1)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367542 | |
| Record name | STK117144 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenylethyl)glycinamide | |
CAS RN |
6223-18-3 | |
| Record name | STK117144 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



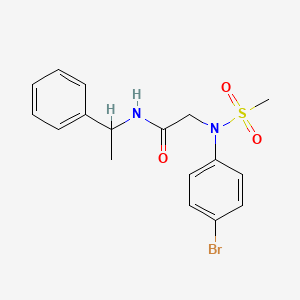
![{4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}(phenyl)methanone hydrochloride](/img/structure/B5038824.png)


![1-(5-bromo-2-thienyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanone dihydrobromide](/img/structure/B5038840.png)
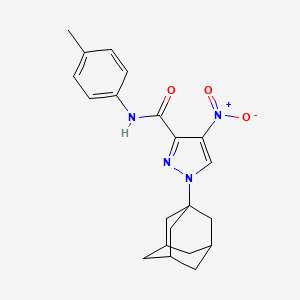
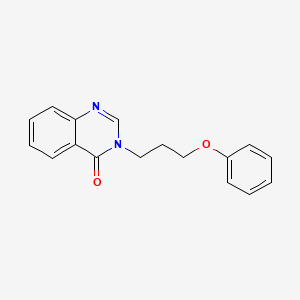
![5-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5038855.png)
![7-[4-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5038865.png)
![4-(methylthio)-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide](/img/structure/B5038868.png)
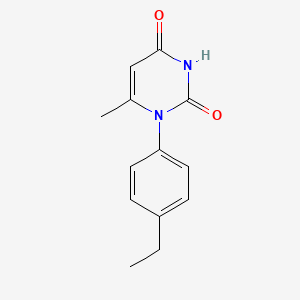
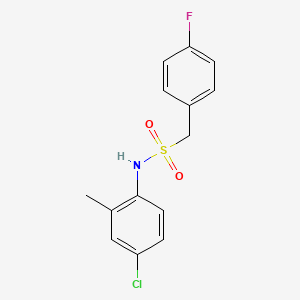
![2-methoxy-4-methyl-1-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethoxy}benzene](/img/structure/B5038874.png)
![N-[2-(1-naphthyloxy)ethyl]-2-quinolinecarboxamide](/img/structure/B5038889.png)